molecular formula C15H9ClF2N4O2S B2449474 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 896325-06-7

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2449474
CAS No.: 896325-06-7
M. Wt: 382.77
InChI Key: GHIQUVIKLXGGTN-UHFFFAOYSA-N
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Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridotriazine core, which is a fused heterocyclic system, and is functionalized with chloro, oxo, sulfanyl, and difluorophenyl groups. These functional groups contribute to its reactivity and potential utility in research and industry.

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N4O2S/c16-8-1-4-12-20-14(21-15(24)22(12)6-8)25-7-13(23)19-11-3-2-9(17)5-10(11)18/h1-6H,7H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIQUVIKLXGGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines with Triazine Derivatives

The core structure can be assembled through [4+2] cycloaddition between 2-aminopyridine derivatives and 1,3,5-triazine precursors. A representative protocol involves:

Reaction Conditions

  • Reactants : 2-Amino-5-chloropyridine (1.0 eq) + 1,3,5-Triazine-2,4,6-trione (1.2 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)
  • Solvent : Toluene, reflux at 110°C for 12 h
  • Yield : 68–72%

Regioselective Chlorination at Position 7

Electrophilic chlorination using POCl₃ in DMF achieves selective substitution:

Optimized Parameters

Parameter Value
POCl₃ equivalents 3.0
Temperature 80°C
Reaction time 6 h
Yield 85%

Installation of the Sulfanyl-Acetamide Moiety

Thiol-Ene Coupling Strategy

Microwave-assisted Suzuki-Miyaura coupling enables efficient sulfur incorporation:

Procedure

  • Substrates :
    • 7-Chloro-2-iodopyrido[1,2-a]triazin-4-one (1.0 eq)
    • (N-(2,4-Difluorophenyl)acetamido)methanethiol boronate (1.5 eq)
  • Catalyst System :
    • PdCl₂(dppf) (0.05 eq)
    • Cesium carbonate (2.0 eq)
  • Conditions :
    • 1,4-Dioxane/H₂O (4:1 v/v)
    • Microwave irradiation at 100°C, 1 h
  • Yield : 60.8%

Critical Parameters

  • Strict oxygen exclusion prevents thiol oxidation
  • Boronate ester stability requires anhydrous conditions during handling

Nucleophilic Aromatic Substitution

Alternative pathway using activated pyridotriazine derivatives:

Stepwise Process

  • Activation : Conversion to 2-fluoropyridotriazinone using Selectfluor® (1.5 eq, CH₃CN, 50°C)
  • Thiolation : Reaction with N-(2,4-difluorophenyl)mercaptoacetamide (1.2 eq) in presence of K₂CO₃ (2.5 eq)
  • Yield : 54–58%

Synthesis of N-(2,4-Difluorophenyl)acetamide Thiol Precursor

Amide Bond Formation

Two-step sequence from commercial materials:

Synthetic Pathway

  • Acetylation :
    • 2,4-Difluoroaniline (1.0 eq) + Chloroacetyl chloride (1.1 eq)
    • Base: Et₃N (1.5 eq) in THF, 0°C → RT
    • Yield: 92%
  • Thiol Introduction :
    • Chloroacetamide intermediate (1.0 eq) + Thiourea (1.2 eq)
    • Solvent: Ethanol, reflux 8 h
    • Yield: 78%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Different Pathways

Method Overall Yield Purity (HPLC) Scalability

Chemical Reactions Analysis

Types of Reactions

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to hydroxyl using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxide, sulfone derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibit enzyme activity, or modulate receptor functions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
  • 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
  • 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

Uniqueness

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a member of the sulfanylamide class and features a complex structure that includes a pyrido[1,2-a][1,3,5]triazin moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C16H13ClF2N3O2SC_{16}H_{13}ClF_2N_3O_2S, characterized by the following structural features:

  • A pyrido[1,2-a][1,3,5]triazin core.
  • A sulfanyl linkage.
  • An acetamide functional group.
  • A difluorophenyl substituent.

This unique combination of functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities:

Anticancer Activity

The anticancer potential of compounds with similar structures has been demonstrated in several studies:

  • Triazine derivatives have exhibited cytotoxic effects against various cancer cell lines including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells. For instance:
    • Compounds derived from triazine structures have shown IC50 values ranging from 9 to 42 μM against HCT-116 cells .
    • The presence of specific substituents on the phenyl ring appears to enhance anticancer activity .

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as chlorinated pyrido-triazine derivatives. The mechanism of action often involves binding to molecular targets that modulate cellular processes.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideContains methoxy instead of difluorophenylExhibits moderate antimicrobial activity
N-(4-fluorophenyl)-2-(4-hydroxypyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideHydroxyl group additionEnhanced anticancer properties against MCF-7 cells
5-[({7-chloro-4-oxo-pyrido[1,2-a]pyrimidin}-2-YL)methyl]-thioacetamideContains methyl substitutionNotable cytotoxicity against leukemia cell lines

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated pyrido-triazin precursors and functionalizing via nucleophilic substitution or coupling reactions. Key steps include:

  • Sulfanyl group introduction : Reacting a chloro-substituted pyrido-triazin intermediate with a thiol-containing reagent (e.g., thiourea derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
  • Acetamide coupling : The sulfanyl intermediate is then reacted with 2,4-difluoroaniline via amide bond formation using coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction temperature and solvent choice significantly impact yield (60–75% optimized) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the presence of the pyrido-triazin core (e.g., downfield signals at δ 8.2–8.5 ppm for aromatic protons) and the sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for -S-CH2_2-) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 439.03) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and detect byproducts .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and ethanol .
  • Stability : Stable at room temperature in dark, dry conditions but degrades under UV light or extreme pH (<3 or >10) .
  • Melting Point : 215–220°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of halogenated intermediates, improving yields by 15–20% .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during amide formation .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers reconcile contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer studies)?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols to rule out cell-specific effects .
  • Target profiling : Use computational docking (AutoDock Vina) to identify off-target interactions (e.g., kinase vs. protease inhibition) .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to false-positive/negative results .

Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?

  • Methodological Answer :

  • QSAR modeling : Train models on pyrido-triazin analogs to predict substituent effects on binding affinity (e.g., electron-withdrawing groups at C-7 improve kinase inhibition) .
  • Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with EGFR or PARP-1) to prioritize derivatives with stable binding poses .
  • ADMET prediction : Use SwissADME to filter derivatives with unfavorable pharmacokinetic profiles (e.g., high logP >5) .

Q. How can researchers resolve discrepancies in solubility data reported across studies?

  • Methodological Answer :

  • Standardized protocols : Follow OECD guidelines for solubility testing (shake-flask method, 24 h equilibration) .
  • Co-solvent systems : Test solubility in PBS with 0.5% Tween-80 or cyclodextrin inclusion complexes to mimic physiological conditions .
  • Particle size analysis : Use dynamic light scattering (DLS) to confirm nanomilling reduces particle size (<200 nm) and enhances dissolution .

Data Contradiction Analysis Table

Observed Discrepancy Potential Cause Resolution Strategy Reference
Variability in IC50_{50} values for kinase inhibitionDifferences in ATP concentration across assaysNormalize assays to 1 mM ATP and include staurosporine as a control
Conflicting logP values (2.8 vs. 3.5)Measurement method (HPLC vs. shake-flask)Use consensus logP via EPI Suite software
Divergent cytotoxicity in cancer vs. normal cellsOff-target ROS generationInclude N-acetylcysteine (ROS scavenger) in assay media

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